

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
CAS No.:	91983-31-2
Cat. No.:	B1349150

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This technical guide provides a comprehensive overview of **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate**, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Chemical Identity and Properties

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a polysubstituted benzene derivative. The presence of bromo, hydroxyl, nitro, and methyl ester functional groups on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Synonyms	Methyl 5-bromo-2-hydroxy-3-nitrobenzenecarboxylate, 5-Bromo-2-hydroxy-3-nitrobenzoic acid methyl ester
CAS Number	91983-31-2[1][2]
Molecular Formula	C ₈ H ₆ BrNO ₅ [1][2]
Molecular Weight	276.04 g/mol [1][2]
InChI Key	YGVJGAVKLPMS-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Notes
Physical State	Solid[1][2]	
Color	White to light yellow powder/crystal	Based on data for similar compounds[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Table 3: Spectral Data

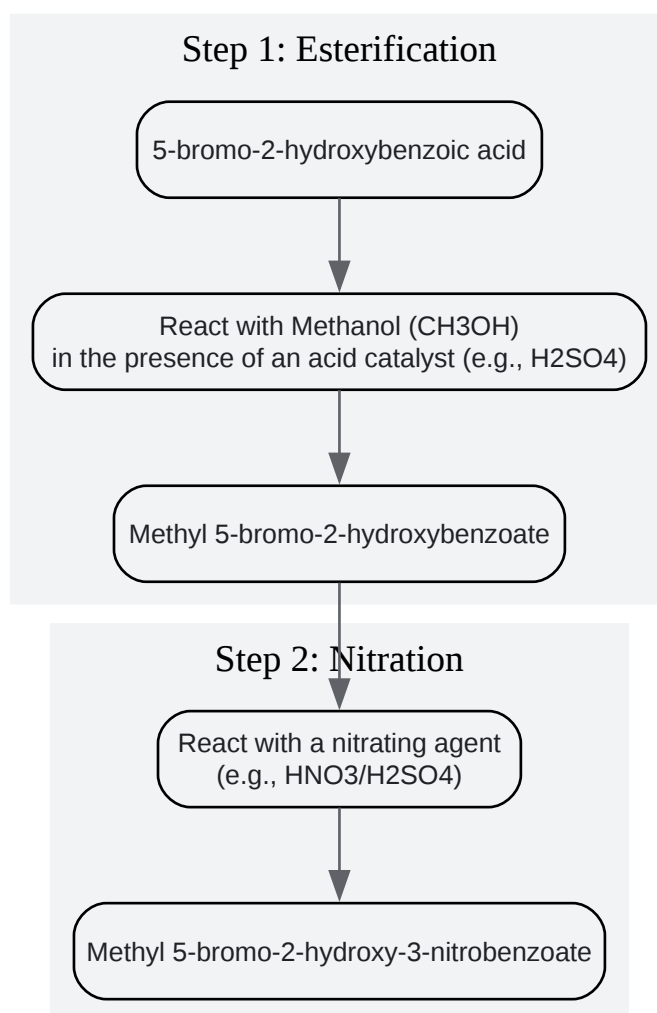
Spectrum Type	Data
¹ H NMR	Spectral data is available but not detailed in the search results.[4]
¹³ C NMR	Spectral data is available but not detailed in the search results.[4]
IR	Spectral data is available but not detailed in the search results.[4]
Mass Spec.	Spectral data is available but not detailed in the search results.[4]

Synthesis and Reactivity

While a specific, published protocol for the synthesis of **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate** was not found, a plausible synthetic route can be devised based on standard organic chemistry reactions for related compounds. The synthesis would likely involve two key steps: esterification of the corresponding carboxylic acid and subsequent nitration.

Proposed Synthesis Workflow

The synthesis would likely begin with the esterification of 5-bromo-2-hydroxybenzoic acid (5-bromosalicylic acid) to form methyl 5-bromo-2-hydroxybenzoate, followed by regioselective nitration at the 3-position.



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Proposed two-step synthesis of **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate**.

Experimental Protocol: Reduction of the Nitro Group

A documented reaction involving **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate** is the reduction of its nitro group to form Methyl 3-amino-5-bromo-2-hydroxybenzoate.[5]

Materials:

- **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate** (138.02 g, 0.5 mol)[5]
- Methanol (1000 mL)[5]

- Activated iron powder (112 g, 2 mol)[5]
- Saturated ammonium chloride solution (80 g, 1.5 mol)[5]
- Diatomaceous earth (200 g)[5]
- Silica gel (80-100 mesh) for chromatography[5]

Procedure:

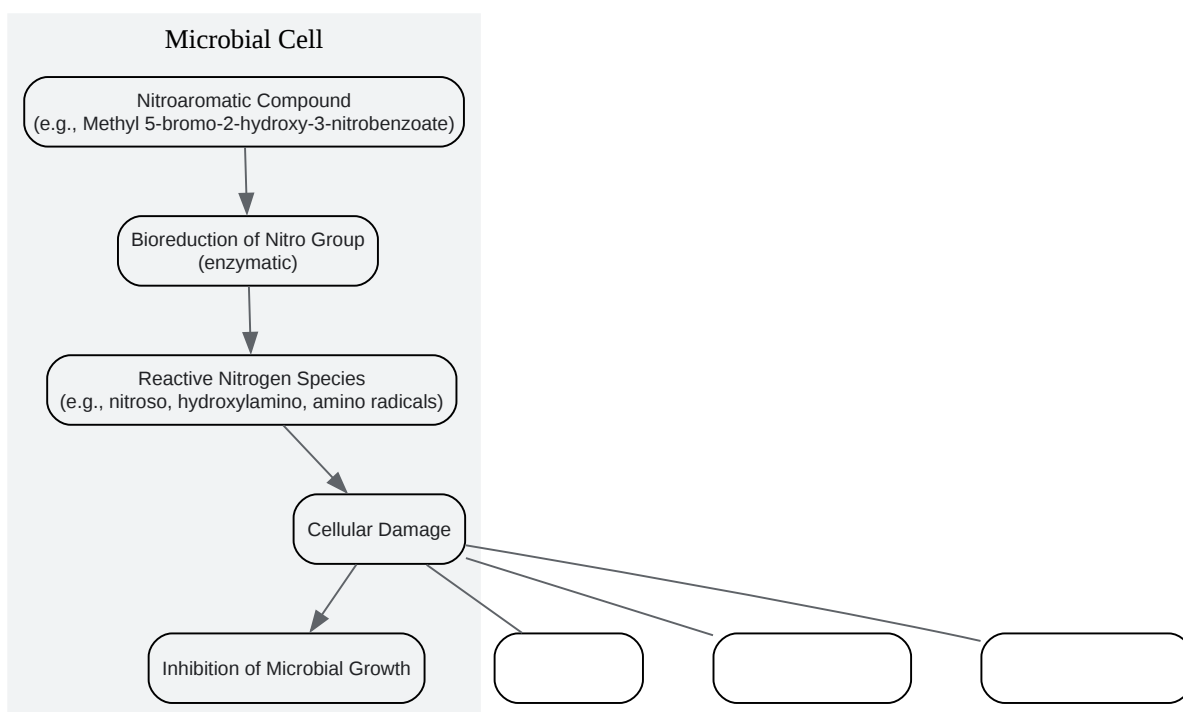
- A mixture of **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate** and methanol is prepared in a reaction vessel.[5]
- Activated iron powder is added to the mixture in a single portion.[5]
- The reaction mixture is heated to a gentle reflux.[5]
- Saturated ammonium chloride solution is added dropwise, and the reflux is maintained for 3 hours.[5]
- The reaction progress is monitored by thin-layer chromatography (TLC).[5]
- Upon completion, the mixture is cooled to room temperature.[5]
- Diatomaceous earth is added, and the mixture is filtered to remove solid residues.[5]
- The solid residue is washed with hot methanol.[5]
- The filtrates are combined, and the solvent is removed under reduced pressure.[5]
- The crude product is purified by flash chromatography on a silica gel column to yield Methyl 3-amino-5-bromo-2-hydroxybenzoate.[5]

Potential Biological Activity

Specific biological activities for **Methyl 5-bromo-2-hydroxy-3-nitrobenzoate** are not extensively documented in publicly available literature. However, the broader class of substituted nitrobenzoates has been investigated for various pharmacological effects.

Antimicrobial and Antifungal Activity

Substituted nitrobenzoates have shown notable efficacy against a variety of microbial pathogens, including bacteria and fungi.[5][6] The proposed mechanism of action involves the intracellular reduction of the nitro group to form reactive nitrogen species, which can induce cellular damage and inhibit microbial growth.[5] Studies on other nitrobenzoate derivatives have demonstrated activity against *Pseudomonas aeruginosa* and *Mycobacterium tuberculosis*. [5][7]



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